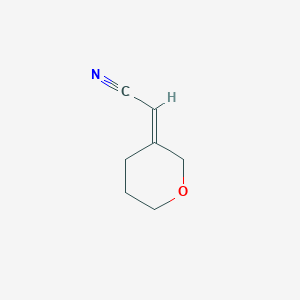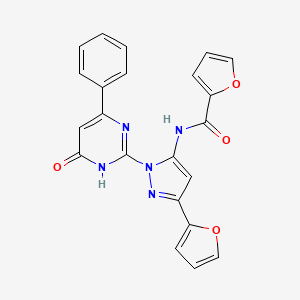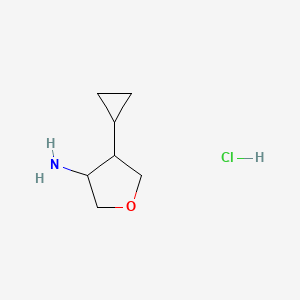
5-(6-Methoxypyridin-3-yl)-3H-1,3,4-thiadiazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(6-Methoxypyridin-3-yl)-3H-1,3,4-thiadiazol-2-one, also known as MPTD, is a heterocyclic compound that has been of great interest in scientific research due to its potential applications in various fields. MPTD is a thiadiazolone derivative with a pyridine ring attached to it, which makes it a unique and versatile compound.
Mecanismo De Acción
The exact mechanism of action of 5-(6-Methoxypyridin-3-yl)-3H-1,3,4-thiadiazol-2-one is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. 5-(6-Methoxypyridin-3-yl)-3H-1,3,4-thiadiazol-2-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
5-(6-Methoxypyridin-3-yl)-3H-1,3,4-thiadiazol-2-one has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria and fungi. 5-(6-Methoxypyridin-3-yl)-3H-1,3,4-thiadiazol-2-one has also been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, 5-(6-Methoxypyridin-3-yl)-3H-1,3,4-thiadiazol-2-one has been found to possess anti-inflammatory and antioxidant activities, which may have potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-(6-Methoxypyridin-3-yl)-3H-1,3,4-thiadiazol-2-one in lab experiments is its high purity and stability. 5-(6-Methoxypyridin-3-yl)-3H-1,3,4-thiadiazol-2-one is also relatively easy to synthesize, and the yield of the compound is high. However, one of the limitations of using 5-(6-Methoxypyridin-3-yl)-3H-1,3,4-thiadiazol-2-one is its potential toxicity. Studies have shown that 5-(6-Methoxypyridin-3-yl)-3H-1,3,4-thiadiazol-2-one can be toxic to certain cell types at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 5-(6-Methoxypyridin-3-yl)-3H-1,3,4-thiadiazol-2-one. One area of interest is the development of new drugs and therapies based on the properties of 5-(6-Methoxypyridin-3-yl)-3H-1,3,4-thiadiazol-2-one. Another area of research is the investigation of the mechanism of action of 5-(6-Methoxypyridin-3-yl)-3H-1,3,4-thiadiazol-2-one, which may provide insight into its potential applications. Additionally, studies on the toxicity of 5-(6-Methoxypyridin-3-yl)-3H-1,3,4-thiadiazol-2-one and its effects on different cell types may help to determine its suitability for use in various experiments.
Métodos De Síntesis
The synthesis of 5-(6-Methoxypyridin-3-yl)-3H-1,3,4-thiadiazol-2-one involves the reaction of 6-methoxypyridin-3-amine and thioglycolic acid in the presence of a catalyst such as triethylamine. The reaction takes place under mild conditions, and the yield of 5-(6-Methoxypyridin-3-yl)-3H-1,3,4-thiadiazol-2-one is high. The purity of the compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
5-(6-Methoxypyridin-3-yl)-3H-1,3,4-thiadiazol-2-one has been studied extensively for its potential applications in various fields of scientific research. It has been found to possess antimicrobial, antifungal, and anticancer properties. 5-(6-Methoxypyridin-3-yl)-3H-1,3,4-thiadiazol-2-one has also been shown to have anti-inflammatory and antioxidant activities. These properties make it a promising candidate for the development of new drugs and therapies.
Propiedades
IUPAC Name |
5-(6-methoxypyridin-3-yl)-3H-1,3,4-thiadiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2S/c1-13-6-3-2-5(4-9-6)7-10-11-8(12)14-7/h2-4H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQDOXIUHFWJDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2=NNC(=O)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1693650-23-5 |
Source


|
| Record name | 5-(6-methoxypyridin-3-yl)-2,3-dihydro-1,3,4-thiadiazol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[1-(1H-indazole-3-carbonyl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2679998.png)
![N-cyclohexyl-2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2679999.png)



![6-Tert-butyl-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one](/img/structure/B2680006.png)
![1-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2680007.png)

![N-(3-chloro-2-fluorophenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2680013.png)
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-(ethylsulfonyl)benzamide](/img/structure/B2680014.png)
![1-(2,5-Difluorobenzoyl)-4-{[4-(piperidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B2680015.png)
![N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2680019.png)
